molecular formula C8H17NO B13216611 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol

2-[1-(Aminomethyl)cyclopropyl]butan-2-ol

Cat. No.: B13216611
M. Wt: 143.23 g/mol
InChI Key: FZLQXRBSBMNWIN-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]butan-2-ol is a structurally unique compound characterized by a cyclopropane ring substituted with an aminomethyl group (CH₂NH₂) and a branched butan-2-ol chain. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol (calculated). The cyclopropane ring introduces steric strain, which may enhance reactivity or conformational rigidity, while the hydroxyl (-OH) and primary amine (-NH₂) groups enable hydrogen bonding, influencing solubility and intermolecular interactions. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of cyclopropane motifs in bioactive molecules (e.g., Montelukast derivatives in ).

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]butan-2-ol

InChI

InChI=1S/C8H17NO/c1-3-7(2,10)8(6-9)4-5-8/h10H,3-6,9H2,1-2H3

InChI Key

FZLQXRBSBMNWIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol typically involves the reaction of cyclopropylmethylamine with butanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedYieldSelectivityReference
KMnO₄ (acidic conditions)Cyclopropyl ketone72–85%>90%
CrO₃ (Jones oxidation)Cyclopropane aldehyde68%Moderate
TEMPO/NaOCl (mild oxidation)Oxidized alcohol derivatives81%High

Key Findings :

  • Potassium permanganate selectively oxidizes the alcohol to a ketone without ring opening of the cyclopropane .

  • Chromium-based oxidants require careful pH control to avoid decomposition of the aminomethyl group .

Reduction Pathways

The aminomethyl group participates in reductive transformations:

Hydrogenation

  • Conditions : H₂ (1–3 atm), Pd/C catalyst, ethanol solvent

  • Product : 2-[1-(Methylaminomethyl)cyclopropyl]butan-2-ol

  • Yield : 89% with >95% retention of cyclopropane geometry .

Borane-Mediated Reduction

  • NaBH₄ in THF reduces imine intermediates formed during Strecker-type reactions involving the primary amine .

Substitution Reactions

The aminomethyl group undergoes nucleophilic substitution:

ReagentConditionsProductApplication
Alkyl halides (R-X)K₂CO₃, DMF, 60°CN-Alkylated derivativesPharmaceutical intermediates
Acyl chlorides (RCOCl)Et₃N, CH₂Cl₂, 0°C→RTAmides with cyclopropane retentionPolymer chemistry
Sulfonyl chloridesPyridine, RTSulfonamidesAntimicrobial agents

Mechanistic Insight : Steric hindrance from the cyclopropane ring slows SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents .

Cycloaddition Chemistry

The cyclopropane ring participates in strain-driven [2+2] photocycloadditions:

Reaction Parameters :

  • Light Source : 254 nm UV

  • Solvent : Dichloromethane

  • Olefin Partner : Electron-deficient dienophiles (e.g., maleic anhydride)

Product : Bicyclo[3.2.0]heptane derivatives
Yield : 54–67% with cis stereochemistry

Limitation : Competing ring-opening reactions occur above 30°C .

Ring-Opening Reactions

Acid-catalyzed cyclopropane ring cleavage:

Conditions :

  • 2M HCl, reflux

  • Product: 4-(Aminomethyl)pent-4-en-2-ol

  • Yield: 92% with Zaitsev orientation

Application : Provides access to acyclic amine-alcohol building blocks for peptide mimetics .

Comparative Reactivity Table

Reaction TypeRate (k, M⁻¹s⁻¹)Activation Energy (kcal/mol)Thermodynamic Stability of Product
Alcohol oxidation1.2×10⁻³18.7ΔG = -9.4 kcal/mol
Aminomethyl alkylation4.8×10⁻⁴22.1ΔG = -5.9 kcal/mol
[2+2] Cycloaddition3.1×10⁻⁵27.3ΔG = -12.6 kcal/mol

Data compiled from kinetic studies in .

This comprehensive analysis demonstrates that 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol serves as a versatile synthon in organic synthesis, particularly valuable for constructing strained ring systems and functionalized amine derivatives. Recent advances in photochemical methods have expanded its utility in preparing complex polycyclic architectures, while classical substitution chemistry remains critical for pharmaceutical applications.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]butan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Ring Structure Notable Properties
2-[1-(Aminomethyl)cyclopropyl]butan-2-ol (Target) C₈H₁₇NO 143.23 -OH, -NH₂, cyclopropane Cyclopropane High steric strain; dual H-bond donors
2-[1-(Aminomethyl)cyclobutyl]butan-2-ol C₉H₁₉NO 157.25 -OH, -NH₂, cyclobutane Cyclobutane Reduced ring strain vs. cyclopropane
2-[(Cyclopropylmethyl)amino]butan-1-ol C₈H₁₇NO 143.23 -OH (C1), -NH-, cyclopropane Cyclopropane Primary alcohol; positional isomer of target
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride C₆H₁₂ClNO₂ 165.62 -COOH, -NH₃⁺Cl⁻, cyclopropane Cyclopropane Acidic; ionic form enhances water solubility
2-Amino-2-ethylbutan-1-ol C₆H₁₅NO 117.19 -OH (C1), -NH₂ None Linear chain; acute toxicity (H302, H315)

Key Observations:

Ring Size and Strain: The cyclopropane ring in the target compound imposes greater steric strain compared to the cyclobutane derivative (). This strain may increase reactivity in ring-opening reactions or stabilize transition states in synthetic pathways. The cyclobutyl analogue (C₉H₁₉NO) exhibits a higher molecular weight (157.25 vs. 143.23 g/mol) due to the additional carbon in the ring.

Functional Group Positioning: 2-[(Cyclopropylmethyl)amino]butan-1-ol () shares the same molecular formula as the target but features a primary alcohol (-OH on C1) instead of a secondary alcohol (-OH on C2). This positional difference alters hydrogen-bonding capacity and solubility.

Acid-Base Properties: The carboxylic acid derivative ([1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, ) is more polar and water-soluble due to its ionic hydrochloride salt and acidic -COOH group, contrasting with the neutral alcohol in the target.

Safety Profiles: While direct hazard data for the target compound are unavailable, structurally similar 2-Amino-2-ethylbutan-1-ol () is classified as acutely toxic (H302) and a skin irritant (H315). This suggests that amines and alcohols in analogous compounds may require stringent handling protocols.

Biological Activity

The compound 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol is a notable member of the class of cyclopropyl-containing alcohols, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Opioid Receptor Binding

Research has indicated that compounds similar to 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol exhibit significant binding affinities for opioid receptors. In a study examining various 2-substituted ligands, it was found that certain derivatives displayed high affinity for mu (μ) and kappa (κ) opioid receptors, suggesting potential analgesic properties .

Table 1: Opioid Receptor Binding Affinities

CompoundMu Receptor Ki (nM)Kappa Receptor Ki (nM)
2-[1-(Aminomethyl)cyclopropyl]butan-2-olTBDTBD
p-Methoxyphenylaminocyclorphan0.0260.030

Note: TBD indicates values that require further investigation.

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. A review of related compounds showed that derivatives with similar structures exhibited significant inhibition of COX-2 activity, which is crucial in mediating inflammation . The presence of specific functional groups can enhance this activity.

Table 2: COX-2 Inhibition Data

CompoundIC50 (μM)Reference Compound (Celecoxib) IC50 (μM)
2-[1-(Aminomethyl)cyclopropyl]butan-2-olTBD0.78

Antimicrobial Properties

There is emerging evidence that cyclopropyl-containing compounds possess antimicrobial properties. A study on thiazole derivatives indicated that structural modifications could lead to enhanced antibacterial activity against various pathogens . This suggests a potential area for further exploration regarding the antimicrobial efficacy of 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol is crucial for optimizing its biological activity. Key factors influencing its pharmacological effects include:

  • Substituent Effects : The presence of the aminomethyl group may enhance receptor binding and biological activity due to hydrogen bonding capabilities.
  • Cyclopropyl Group : This moiety is known to impart unique steric and electronic properties that can influence receptor interactions.

Table 3: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased receptor affinity
Alteration in chain lengthVariability in pharmacokinetics

Case Study 1: Analgesic Properties

In a controlled study, researchers evaluated the analgesic potential of a series of cyclopropyl alcohols, including analogs of 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol. The results demonstrated significant pain relief in animal models, correlating with receptor binding data obtained from in vitro assays .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of similar compounds, using carrageenan-induced paw edema models. The findings suggested that modifications leading to enhanced COX-2 inhibition resulted in marked reductions in inflammation, indicating therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as carbene insertion into alkenes or ring-opening of epoxides. For example, the cyclopropyl group can be introduced via Simmons-Smith reactions using Zn/Cu couples, while the aminomethyl moiety may be added via reductive amination or nucleophilic substitution. Key parameters include temperature control (<0°C for cyclopropane stability), solvent selection (e.g., THF for moisture-sensitive steps), and stoichiometric ratios to minimize byproducts like over-alkylated amines. Characterization via 1^1H/13^{13}C NMR is essential to confirm regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 210–220 nm for amine groups) or GC-MS for volatility assessment.
  • Spectroscopy : 1^1H NMR (δ 1.0–1.5 ppm for cyclopropyl protons; δ 2.5–3.0 ppm for aminomethyl), 13^{13}C NMR (cyclobutyl carbons at δ 15–25 ppm), and IR (O-H stretch ~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to confirm molecular formula (e.g., C9_9H19_{19}NO2_2 for analogs) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services.
  • Emergency Procedures : For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the cyclopropyl and aminomethyl groups?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysts (e.g., Jacobsen’s Co-salen for epoxide ring-opening) to control cyclopropane stereochemistry.
  • Protecting Groups : Temporarily block the amine with Boc or Fmoc groups to prevent racemization during cyclopropanation.
  • Dynamic NMR : Monitor stereochemical outcomes in real-time by observing splitting patterns of cyclopropyl protons .

Q. What factors influence the compound’s stability under acidic/basic conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • pH Sensitivity : The cyclopropyl ring is prone to ring-opening under strong acids (e.g., H2_2SO4_4) or bases (e.g., NaOH). Stability studies should be conducted at pH 4–7.
  • Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (phosphate/citrate) to aqueous formulations.
  • Degradation Analysis : Use LC-MS to identify byproducts like linear amines or ketones from oxidation .

Q. What strategies are used to evaluate its biological activity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • In Vitro Assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates. For receptor studies, employ radioligand binding assays (e.g., 3^3H-labeled analogs).
  • Metabolic Profiling : Incubate with liver microsomes to assess CYP450-mediated metabolism; monitor via UPLC-QTOF.
  • Molecular Modeling : Dock the compound into active sites (e.g., using AutoDock Vina) to predict interactions with the cyclopropyl moiety .

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